molecular formula C10H8N2O B1348808 5-Phenyl-1H-imidazole-2-carbaldehyde CAS No. 56248-10-3

5-Phenyl-1H-imidazole-2-carbaldehyde

Cat. No. B1348808
CAS RN: 56248-10-3
M. Wt: 172.18 g/mol
InChI Key: OIZJTDJQBZIIAH-UHFFFAOYSA-N
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Description

5-Phenyl-1H-imidazole-2-carbaldehyde is a chemical compound with the CAS Number: 56248-10-3 and a molecular weight of 172.19 . It has a linear formula of C10H8N2O . This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies used in the synthesis of these compounds are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-imidazole-2-carbaldehyde can be represented by the Inchi Code: 1S/C10H8N2O/c13-7-10-11-6-9 (12-10)8-4-2-1-3-5-8/h1-7H, (H,11,12) .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

5-Phenyl-1H-imidazole-2-carbaldehyde is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Medicine : Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
  • Synthetic Chemistry : Imidazole derivatives are popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles by condensation .
  • Industry : Imidazoles have extended applications as ionic liquids and N-heterocyclic carbenes (NHCs) . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Donor-Π-Acceptor (D-Π-A) Type Dye Synthesis : Some imidazole derivatives are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Preparation of Esters of Urocanic Acid : Imidazole derivatives are used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid .
  • Fabrication of Colorimetric Chemosensor : Imidazole derivatives are used in the fabrication of colorimetric chemosensors .
  • Preparation of Tridentate Schiff-base Carboxylate-containing Ligands : Some imidazole derivatives are used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid .
  • Imidazole-directed Allylation of Aldimines : Imidazole derivatives are used in a study of the imidazole-directed allylation of aldimines .
  • Donor-Π-Acceptor (D-Π-A) Type Dye Synthesis : Some imidazole derivatives are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Preparation of Esters of Urocanic Acid : Imidazole derivatives are used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid .
  • Fabrication of Colorimetric Chemosensor : Imidazole derivatives are used in the fabrication of colorimetric chemosensors .
  • Preparation of Tridentate Schiff-base Carboxylate-containing Ligands : Some imidazole derivatives are used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid .
  • Imidazole-directed Allylation of Aldimines : Imidazole derivatives are used in a study of the imidazole-directed allylation of aldimines .

Safety And Hazards

The safety information for 5-Phenyl-1H-imidazole-2-carbaldehyde includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P305+P351+P338 .

Future Directions

The future directions for the study and application of 5-Phenyl-1H-imidazole-2-carbaldehyde and similar compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

5-phenyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-10-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZJTDJQBZIIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340891
Record name 4-Phenyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1H-imidazole-2-carbaldehyde

CAS RN

56248-10-3
Record name 4-Phenyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Stucchi - 2015 - air.unimi.it
In this PhD thesis, we exploited the potentialities of four different multicomponent reactions (MCRs), namely Ugi four-component reaction (U-4CR), N-split Ugi reaction (N-split U-4CR), …
Number of citations: 3 air.unimi.it

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